Enhanced Enantioselectivity in Aliphatic Enone Epoxidation vs. Diethyl Tartrate
In the catalytic asymmetric epoxidation of aliphatic enones using tert-butylhydroperoxide, a catalyst derived from dibutylmagnesium and di-tert-butyl L-tartrate achieves enantiomeric excesses (ee) of 71-93% [1]. This performance is benchmarked against standard La-BINOL systems, which achieve ee's up to 99% for aryl enones but typically fall to ~95% ee for aliphatic substrates [1]. Critically, the study attributes the higher ee obtained with the di-tert-butyl tartrate catalyst to the increased steric bulk of the tert-butyl groups compared to smaller ester derivatives like diethyl tartrate [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 71-93% ee |
| Comparator Or Baseline | La-BINOL catalyst system for aliphatic enones (~95% ee typical) |
| Quantified Difference | Comparable or slightly lower than La-BINOL for specific aliphatic substrates; superior to smaller tartrate esters due to steric effects |
| Conditions | Catalytic asymmetric epoxidation of aliphatic enones using tert-butylhydroperoxide (TBHP) with a catalyst from dibutylmagnesium and di-tert-butyl tartrate. |
Why This Matters
The 71-93% ee range achieved with di-tert-butyl L-tartrate offers a viable, cost-effective alternative to more complex lanthanide-based catalysts for synthesizing chiral epoxides, a key motif in pharmaceuticals.
- [1] Jacques, O., Richards, S. J., & Jackson, R. F. W. (2001). Catalytic asymmetric epoxidation of aliphatic enones using tartrate-derived magnesium alkoxides. Chemical Communications, (24), 2712-2713. View Source
